

X-ray crystallography of 5-methyl-1H-indol-6-amine derivatives

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Compound of Interest

Compound Name: 5-methyl-1H-indol-6-amine

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Crystallographic Comparison of Substituted Indole Derivatives

A detailed guide for researchers and drug development professionals on the structural analysis of complex indole-based heterocyclic compounds, providing a comparative analysis of their crystallographic data and experimental protocols.

This guide presents a comparative analysis of the X-ray crystallographic data for two substituted indole derivatives: 4-Amino-5-indolyl-1,2,4-triazole-3-thione (Compound 1) and 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H-[1][2][3]triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 3). While not direct derivatives of **5-methyl-1H-indol-6-amine**, these compounds containing an indole moiety provide valuable insight into the structural characterization of complex heterocyclic systems relevant to medicinal chemistry. The data presented is based on a published study and offers a practical example of the synthesis and crystallographic analysis of such molecules.[\[1\]](#)

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two indole derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	Compound 1	Compound 3
Chemical Formula	C10H9N5S	C19H16BrN5S
Crystal System	Monoclinic	Triclinic
Space Group	P21	P-1
a (Å)	Data not available	Data not available
b (Å)	Data not available	Data not available
c (Å)	Data not available	Data not available
α (°)	90	Data not available
β (°)	Data not available	Data not available
γ (°)	90	Data not available
Volume (Å³)	Data not available	Data not available
Z	4	Data not available
Calculated Density (g/cm³)	1.519	Data not available
Twist Angle (Indole/Triazole)	4.94 - 7.22°	12.65°

Specific unit cell parameters (a, b, c, α , β , γ , and Volume) and the number of molecules in the unit cell (Z) for Compound 3 were not explicitly provided in the source material.

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and X-ray crystallographic analysis of the featured compounds.

Synthesis of Indole Derivatives

Synthesis of 4-Amino-5-indolyl-1,2,4-triazole-3-thione (Compound 1):

The synthesis of Compound 1 was performed, resulting in a product with a melting point of 300-301 °C. Elemental analysis calculated for C10H9N5S yielded: C, 51.93; H, 3.92; N, 30.28; S, 13.86%. The experimentally found values were: C, 51.99; H, 3.82; N, 30.21; S, 14.01%.[\[1\]](#)

Synthesis of 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H-[1][2][3]triazolo[4',3':2,3]pyridazino[4,5-b]indole (Compound 3):

Compound 3 was synthesized by refluxing a mixture of Compound 1 (2.0 mmol) and 4'-Bromoacetophenone (2.1 mmol) in 10 mL of methanol with the addition of concentrated HCl (0.3 mL) for 6 hours.^[1] The resulting precipitate was collected by filtration, dried, and recrystallized from methanol. This process yielded a product with a melting point of 305-306 °C. ^[1] Elemental analysis calculated for C₁₉H₁₆BrN₅S yielded: C, 53.53; H, 3.78; Br, 18.74; N, 16.43; S, 7.52%. The experimentally found values were: C, 53.73; H, 3.95; Br, 18.89; N, 16.39; S, 7.63%.^[1]

X-ray Crystallography

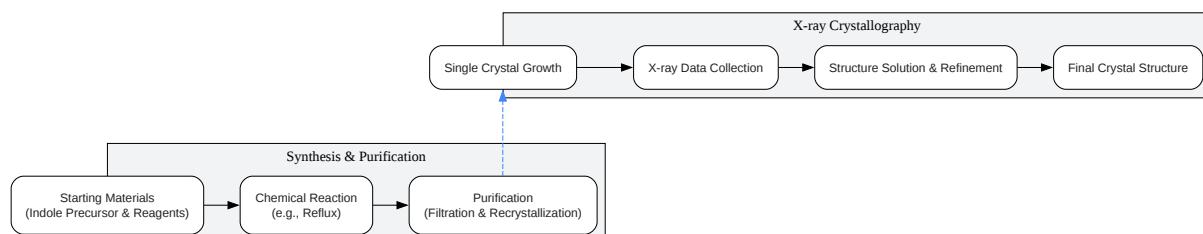
Single crystals of Compound 1 and Compound 3 were prepared for diffraction analysis. The crystals were immersed in cryo-oil and mounted on a loop. Data collection was performed at 120 K for Compound 3 and 170 K for Compound 1.^[1]

The X-ray diffraction data were collected using a Bruker Kappa Apex II (for Compound 3) or a Rigaku Oxford Diffraction Supernova (for Compound 1) diffractometer with Mo K α radiation.^[1] Cell refinement and data reduction were carried out using the Denzo-Scalepack or CrysAlisPro software packages.^[1]

The crystal structures were solved by the intrinsic phasing method using the SHELXT software.^[1] A numerical or Gaussian absorption correction was applied to the intensities. Structural refinements were performed using the SHELXL software with the SHELXLE graphical user interface.^[1]

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the indole derivatives to their structural determination via X-ray crystallography.



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